

Minimizing background noise in low-level Nickel-59 counting

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Compound of Interest

Compound Name: Nickel-59

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Technical Support Center: Low-Level Nickel-59 Counting

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize background noise and overcome common challenges in the low-level counting of **Nickel-59** (^{59}Ni).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is **Nickel-59** and why is its low-level detection challenging?

A1: **Nickel-59** is a long-lived radionuclide (half-life of 76,000 years) that decays by electron capture, emitting low-energy X-rays and Auger electrons.[1][2] The low energy of these emissions makes them difficult to detect efficiently and distinguish from background noise, requiring specialized techniques and careful experimental control. Liquid Scintillation Counting (LSC) is a common and effective method for ^{59}Ni analysis.[1]

Q2: What are the primary sources of background noise in Liquid Scintillation Counting?

A2: Background noise originates from several sources that can be broadly categorized as instrumental, environmental, and sample-related. Instrumental noise includes random electronic pulses from photomultiplier tubes (PMTs).[3] Environmental background comes from cosmic rays and naturally occurring radioactive materials in the surroundings.[4] Sample-

related issues include luminescence (chemiluminescence and photoluminescence) and contamination.[5]

Q3: What is the difference between passive and active shielding?

A3: Passive shielding involves physically placing dense materials, such as lead or copper, around the detector to absorb external gamma rays and reduce background radiation.[6][7] For optimal performance, these shielding materials should themselves be low in naturally occurring radioactivity.[4] Active shielding, also known as an anti-coincidence guard, uses a separate "guard" detector surrounding the primary detector. When the guard detector registers an event (like a cosmic ray), it sends a veto signal to the primary detector to reject any simultaneous count, effectively filtering out external radiation events.[8][9][10][11][12]

Q4: How does a coincidence circuit reduce background?

A4: Modern LSC systems use two photomultiplier tubes (PMTs) to view the sample vial. A true radioactive decay event in the scintillator produces a flash of light (scintillation) that should be detected by both PMTs simultaneously (in coincidence).[13] Electronic noise from a single PMT is typically random and will not have a corresponding pulse in the other PMT.[3] The coincidence circuit is designed to only register events that are seen by both PMTs within a very short time window, thereby rejecting most random electronic noise pulses.[3][14]

Q5: What is quenching and how does it affect my results?

A5: Quenching is any process that reduces the efficiency of the energy transfer from the radioactive decay to the PMT, resulting in a lower measured count rate (CPM) for the same amount of radioactivity (DPM).[15][16] It causes the energy spectrum to shift to lower energies, which can lead to an underestimation of the sample's true activity if not corrected.[16][17]

Q6: What is the difference between chemical and color quench?

A6:

- **Chemical Quench:** Occurs when substances in the scintillation cocktail interfere with the energy transfer process. They absorb the energy from the decaying particle or excited solvent molecules without efficiently re-emitting it as light.[16][18] This is the most common form of quenching.[16]

- **Color Quench:** Occurs when colored or opaque materials in the sample absorb the photons of light produced by the scintillator before they can reach the PMTs.[15][16][18]

Q7: How can I correct for quenching?

A7: Quench correction involves determining the counting efficiency for a given sample and using it to convert the measured CPM to the absolute activity in DPM. Common methods include:

- **Internal Standardization:** A standard with a known DPM is added to the sample after an initial count, and the sample is recounted to determine the efficiency.[15][16][18]
- **External Standardization:** The instrument uses an external gamma source to induce a Compton spectrum in the vial. The shape and position of this spectrum are affected by quenching, allowing the instrument to calculate a quench indicating parameter (e.g., tSIE). [17]
- **Channel Ratio Method:** The ratio of counts in two different energy windows of the isotope's spectrum changes predictably with the degree of quench.[16][17] By creating a quench curve (plotting counting efficiency against a quench indicator for a set of standards), the efficiency of unknown samples can be determined.[17][18][19]

Q8: What is luminescence and how can I minimize it?

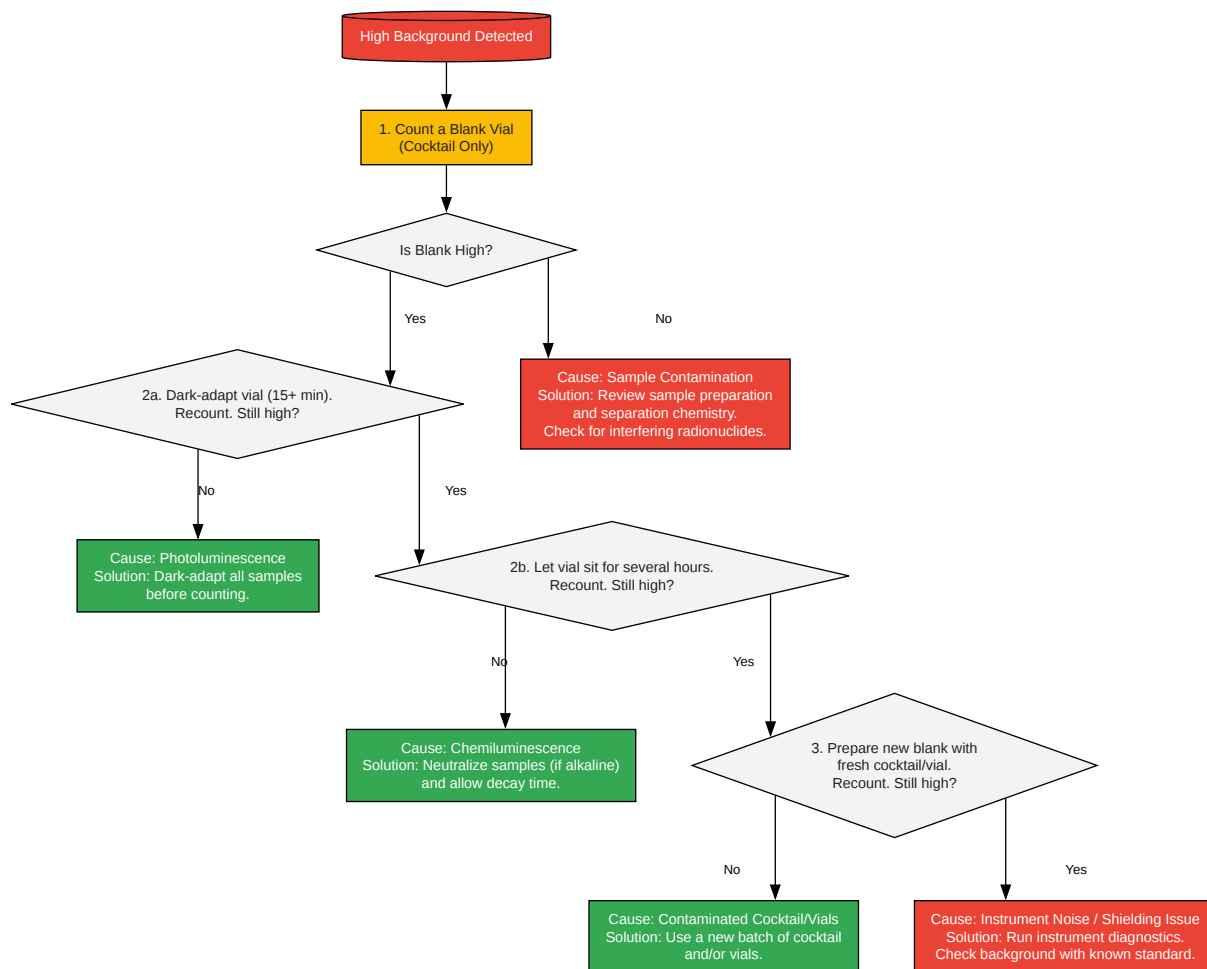
A8: Luminescence is the production of light from non-radioactive sources, which can create false counts.

- **Chemiluminescence** is caused by chemical reactions within the vial, often between alkaline samples and the cocktail.[5][14] It can be minimized by neutralizing the sample before adding the cocktail and allowing the vials to sit in the dark for several hours before counting to let the reaction subside.[5]
- **Photoluminescence** is caused by the cocktail absorbing energy from ambient light (especially UV light) and re-emitting it later.[5] This can be eliminated by dark-adapting the samples for at least 15 minutes before counting.[5]

Section 2: Troubleshooting Guides

Problem: Unusually High Background Counts

If your blank or sample counts are higher than expected, follow this diagnostic workflow to identify the source of the noise.



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Caption: Troubleshooting workflow for high background counts.

Problem: Low or Inconsistent Counting Efficiency

- Symptom: Disintegrations per minute (DPM) values are unexpectedly low, or replicate samples show high variability.
- Primary Cause: Quenching.[\[15\]](#)[\[16\]](#)
- Troubleshooting Steps:
 - Check for Color or Precipitate: Visually inspect the sample vial. Any discoloration or solid material can cause significant color or physical quenching.[\[18\]](#)
 - Review Sample Chemistry: Are there any chemicals in your sample known to be strong quenching agents (e.g., strong acids, dissolved oxygen, halogenated compounds)?
 - Verify Quench Curve: Ensure you are using the correct quench curve for the isotope and cocktail you are using. If your sample's quench indicator value falls outside the range of your standard curve, the DPM result will be an extrapolation and may be inaccurate.[\[14\]](#)
 - Optimize Sample-to-Cocktail Ratio: Too much sample volume can introduce quenching agents and reduce efficiency.[\[15\]](#) Experiment with smaller sample volumes or use a cocktail designed for high sample load capacity.
 - Prepare a New Quench Curve: If you have changed your sample matrix or cocktail, you must generate a new quench curve to ensure accurate DPM calculations.[\[17\]](#)

Problem: Poor Reproducibility of Results

- Symptom: Repeated measurements of the same sample or replicate preparations yield inconsistent results.
- Troubleshooting Steps:
 - Check for Homogeneity: Ensure the sample is fully dissolved or homogeneously suspended in the scintillation cocktail. Incomplete mixing can lead to variable results.[\[18\]](#)
 - Pipetting Accuracy: Verify the accuracy and precision of your pipettes for both the sample and the cocktail. Small volume errors can lead to significant variations in low-level

samples.

- Static Electricity: Plastic vials are prone to static buildup, which can cause spurious counts. Wipe vials with an anti-static cloth before loading them into the counter.
- Vial Positioning: Ensure vials are properly seated in the counting racks and that there is no debris obstructing the optical path.
- Review Separation Chemistry: Inconsistent chemical recovery during the sample preparation and purification steps is a major source of variability.^[2] Use a stable nickel carrier and determine the chemical yield for each sample to correct for losses.^{[20][21]}

Section 3: Data Presentation and Experimental Protocols

Data Presentation

Table 1: Summary of Background Reduction Techniques

| Technique | Principle | Typical Background Reduction | Key Considerations |
|----------------------------------|---|---|---|
| Passive Shielding | Absorption of external gamma radiation using dense materials. [6][7] | Significant; varies with material and thickness. | Use low-background lead or copper. Bremsstrahlung X-rays can be generated by high-energy betas, so a low-Z material like plastic should be the inner layer.[6][22] |
| Coincidence Counting | Requires simultaneous signals from two PMTs to register a valid count. [13] | Effectively eliminates random single-PMT electronic noise and low-level chemiluminescence. [3][13] | Standard on all modern LSC instruments. |
| Anti-Coincidence Shielding | A "guard" detector vetoes events that are also detected by the main sample detector. [8] | Highly effective for rejecting cosmic-ray induced background. Can reduce background by >90%. [8] | A feature of ultra-low-level counters. Increases instrument complexity and cost. |
| Pulse Shape Discrimination (PSD) | Differentiates between particle types based on the decay time of the light pulse.[23][24] [25][26][27] | Can help distinguish true beta events from some background noise or alpha particles. | Requires advanced digital signal processing. Performance depends on the scintillator and electronics. |

Table 2: Common Interfering Radionuclides in ^{59}Ni Analysis

| Radionuclide | Type of Interference | Recommended Separation Method |
|------------------------|---|---|
| ^{63}Ni | Co-elutes with ^{59}Ni . Its beta spectrum can overlap with ^{59}Ni 's low-energy signals. [20] | Not separable chemically. Use spectral deconvolution or measure ^{63}Ni in a separate beta window. |
| ^{55}Fe | Decays by electron capture, producing low-energy X-rays that can overlap with the ^{59}Ni signal. [2] | Extraction chromatography (e.g., TRU Resin or TEVA Resin) before Ni-specific separation. |
| ^{60}Co | Beta and high-energy gamma emitter. Gammas can increase background via Compton scattering. [2] | Anion exchange chromatography or precipitation steps. |
| ^3H (Tritium) | Low-energy beta emitter whose spectrum can overlap with the ^{59}Ni signal region. [2] | Distillation if sample is aqueous; otherwise, relies on robust Ni-specific separation chemistry. |

Experimental Protocols

Protocol 1: General Protocol for Low-Level Background Measurement

- **Vial Preparation:** Select a set of low-background glass or plastic vials from the same batch.
- **Cocktail Dispensing:** Using a calibrated pipette, add the standard volume of your scintillation cocktail (e.g., 15 mL) to each vial.
- **Blank Preparation:** For the instrument blank, use an empty, sealed vial. For the cocktail blank, use a vial containing only the scintillation cocktail.
- **Dark Adaptation:** Place all vials in the liquid scintillation counter and allow them to dark-adapt for at least 30 minutes to eliminate any photoluminescence.[\[5\]](#)

- **Counting Protocol:** Set up a counting protocol with a long counting time (e.g., 60-120 minutes) to obtain good counting statistics. Define an appropriate energy window for ^{59}Ni .
- **Data Analysis:** Record the counts per minute (CPM) for the blank vials. This value represents the baseline background for your system and should be subtracted from all subsequent sample measurements.

Protocol 2: Protocol for Preparing a Quench Correction Curve

- **Prepare Standard Vials:** Dispense a precise volume of scintillation cocktail into a series of 8-10 vials.
- **Add Radioactivity:** Add a known, constant amount of a certified ^{59}Ni standard (e.g., ~50,000 DPM) to each vial.
- **Add Quenching Agent:** Add gradually increasing amounts of a chemical quenching agent (e.g., nitromethane or carbon tetrachloride) to the vials. Leave the first vial unquenched.
- **Equilibrate:** Cap and thoroughly mix each vial. Allow them to equilibrate and dark-adapt according to the cocktail manufacturer's instructions.
- **Count Standards:** Count the entire set of vials using your standard protocol for ^{59}Ni . Ensure the instrument is set to record both CPM and a quench indicating parameter (QIP), such as tSIE.
- **Construct Curve:** For each standard, calculate the counting efficiency ($\%E = \text{CPM} / \text{DPM} \times 100$). Plot %E versus the QIP. This plot is your quench curve. Most LSC software can perform this function automatically.[\[17\]](#)

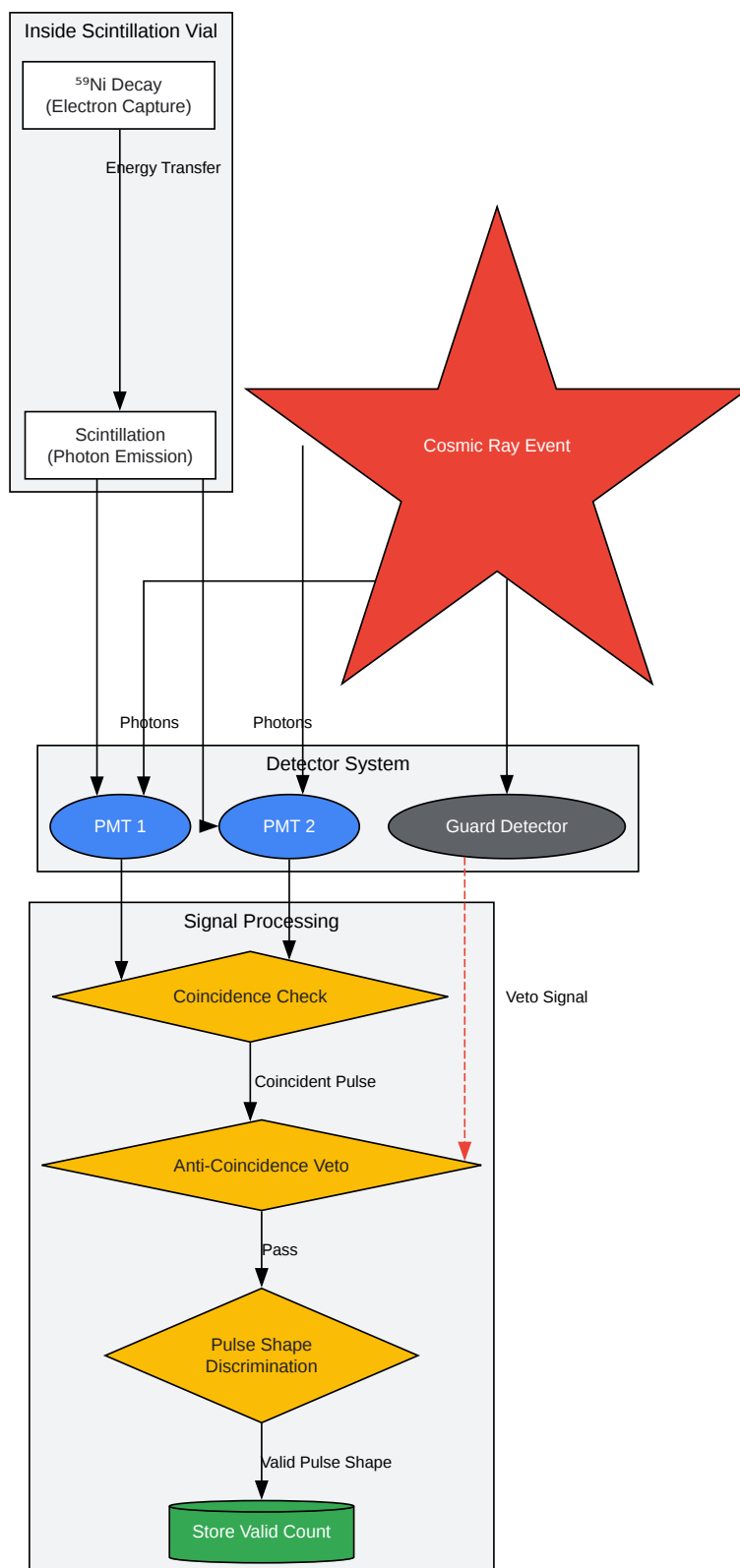
Protocol 3: Simplified **Nickel-59** Sample Preparation via Extraction Chromatography

This protocol is adapted from established methods for separating nickel from complex matrices.
[\[1\]](#)[\[2\]](#)[\[28\]](#)

- **Sample Digestion:** Digest the sample matrix (e.g., radioactive waste, biological tissue) using appropriate acid mixtures (e.g., aqua regia) to bring all metals into solution.[\[21\]](#)

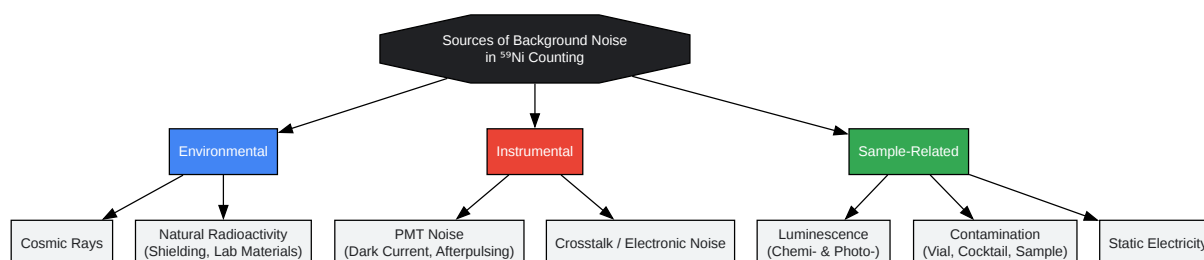
- **Carrier Addition:** Add a known amount of stable nickel carrier (e.g., 1-2 mg Ni^{2+}) to the digested sample. This will be used to determine the chemical recovery yield at the end of the procedure.
- **Pre-treatment & pH Adjustment:** Perform any necessary pre-treatment steps to remove major interferences (e.g., hydroxide precipitation to remove bulk matrix elements).^[29] Adjust the sample to the pH required for the chromatography step (typically pH 8-9).^[28]
- **Column Chromatography:**
 - Condition a Nickel-specific extraction chromatography column (e.g., Ni Resin) with the appropriate buffer.
 - Load the pH-adjusted sample onto the column. Nickel will be selectively retained as a dimethylglyoxime complex.
 - Wash the column with the buffer to remove any remaining non-retained contaminants.
 - Elute the purified nickel from the column using an acidic solution (e.g., 3 M HNO_3).^[30]
- **LSC Sample Preparation:**
 - Transfer a precise aliquot of the eluate into a scintillation vial.
 - Carefully evaporate the acid to near dryness.
 - Re-dissolve the residue in a small amount of dilute acid or water compatible with your scintillation cocktail.
 - Add the scintillation cocktail, cap the vial, and mix thoroughly.
- **Yield Determination:** Analyze a separate aliquot of the eluate using ICP-OES or AAS to determine the concentration of the stable nickel carrier. Calculate the chemical recovery yield by comparing this amount to the amount initially added. Use this yield to correct the final measured activity.
- **Counting:** Dark-adapt the vial and count using a low-background LSC with the appropriate energy windows and quench correction applied.

Mandatory Visualizations



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Caption: LSC signal and background discrimination workflow.



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Caption: Primary sources of background in LSC.

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